4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine

Description

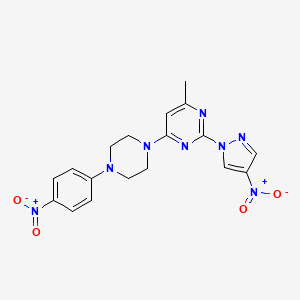

4-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three distinct functional groups:

- 4-Nitro-1H-pyrazol-1-yl group: Introduces electron-withdrawing nitro (-NO₂) and aromatic pyrazole moieties, which may modulate electronic properties and intermolecular interactions .

- 4-(4-Nitrophenyl)piperazin-1-yl group: Combines a piperazine ring (a common pharmacophore in CNS-targeting drugs) with a para-nitrophenyl substituent, contributing to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name |

4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-nitropyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O4/c1-13-10-17(21-18(20-13)24-12-16(11-19-24)26(29)30)23-8-6-22(7-9-23)14-2-4-15(5-3-14)25(27)28/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVJFTYDWLWOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of both pyrazole and pyrimidine moieties. The molecular formula is , and its molecular weight is approximately 392.39 g/mol. The structure includes nitro groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown efficacy against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism often involves the inhibition of key cellular pathways related to proliferation and survival.

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.2 | MCF-7 |

| Compound B | 3.8 | A549 |

| Compound C | 2.5 | HeLa |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of This compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in DNA synthesis and repair.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some studies suggest that the nitro groups may contribute to antioxidant properties, which can protect against oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. In vitro testing revealed that certain modifications enhanced anticancer activity significantly compared to the parent compound.

Case Study Example

In a study published in Journal of Medicinal Chemistry, a series of derivatives were synthesized, and their biological activities were assessed:

- Modification : Substitution at the piperazine ring.

- Outcome : Enhanced cytotoxicity against MCF-7 cells with IC50 values dropping below 3 µM for some derivatives.

Comparison with Similar Compounds

Pyrimidine Derivatives with Piperazine/Piperidine Substituents

Key Observations :

- The target compound distinguishes itself with dual nitro groups (pyrazole and phenyl), which are absent in simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine. This likely increases electron-deficient character, altering binding modes compared to non-nitro derivatives .

- Compared to 4-(4-nitrophenyl)-6-substituted-phenylpyrimidin-2-ol (anti-inflammatory agent), the target’s piperazine linker may improve solubility and pharmacokinetics, though the dual nitro groups could reduce metabolic stability .

Pyrazole- and Piperazine-Containing Heterocycles

Key Observations :

- The target’s pyrimidine core offers a planar scaffold for π-π interactions, contrasting with the fused pyrazolo[3,4-d]pyrimidine systems in , which exhibit isomerization behavior under specific conditions .

- Piperazine-linked compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one prioritize trifluoromethyl groups for enhanced metabolic stability, whereas the target’s nitro groups may prioritize target affinity over stability .

Structural and Electronic Comparisons

- Nitro vs.

- Piperazine Linkers : The 4-(4-nitrophenyl)piperazin-1-yl group in the target provides a rigid, extended conformation compared to alkyl-piperazinyl derivatives (e.g., phenylethyl-piperazinyl in ), which may influence receptor subtype selectivity .

Research Findings and Gaps

- Synthetic Feasibility : The target’s synthesis would likely follow routes similar to and , involving nucleophilic substitution at pyrimidine positions .

- Biological Data: No direct activity data exists for the target compound. However, analogs like 4-(4-nitrophenyl)-6-substituted-pyrimidines show cytotoxic and anti-inflammatory activities, suggesting plausible therapeutic avenues .

- Crystallography : SHELX-based refinement () could resolve its crystal structure, aiding in structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.